molecular formula C8H6F2N4 B13485246 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13485246
M. Wt: 196.16 g/mol
InChI Key: JCVDBVKINWPUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring and an amine group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3,5-difluoroaniline with a suitable triazole precursor. One common method is the cyclization of 3,5-difluorophenylhydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced nitrogen-containing heterocycles.

    Substitution: Various substituted phenyl-triazole derivatives.

Scientific Research Applications

1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

    1-(2,4-difluorophenyl)-1H-1,2,4-triazol-3-amine: Similar structure but different fluorine substitution pattern.

    1-(3,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine: Chlorine atoms instead of fluorine, affecting its chemical properties and reactivity.

    1-(3,5-dimethylphenyl)-1H-1,2,4-triazol-3-amine: Methyl groups instead of fluorine, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H6F2N4

Molecular Weight

196.16 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6F2N4/c9-5-1-6(10)3-7(2-5)14-4-12-8(11)13-14/h1-4H,(H2,11,13)

InChI Key

JCVDBVKINWPUNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)N2C=NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.